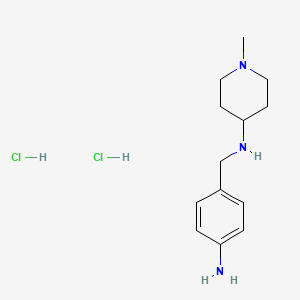

N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride” is a complex organic compound. Based on its name, it likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and carbonyl compounds .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds Advanced Oxidation Processes (AOPs) are highlighted as effective methods for the degradation of nitrogen-containing compounds, which are resistant to conventional degradation processes. These compounds are prevalent in textile, agricultural, and chemical industries, posing environmental risks. AOPs, including ozone and Fenton processes, show significant efficacy in mineralizing these compounds, thus enhancing treatment schemes and reducing toxic and hazardous degradation products in water (Bhat & Gogate, 2021).

Biogenic Amine Detection in Foods Biogenic amines, low molecular weight organic bases, pose toxicological problems when ingested in foods containing high amounts. The ability of microorganisms to decarboxylate amino acids varies, being strain-specific in most cases. Early and rapid detection of bacteria possessing amino acid decarboxylase activity is crucial to estimate the risk of biogenic amine content in food and prevent their accumulation. Molecular methods, particularly PCR, offer advantages in speed, sensitivity, and specificity for detecting amino acid decarboxylase genes (Landete et al., 2007).

Amine-functionalized Metal–organic Frameworks Amine-functionalized metal–organic frameworks (MOFs) have been studied for their structures, synthesis, and potential applications, particularly in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis methods, including in situ synthesis, post-modification, and physical impregnation, aim to enhance CO2 sorption capacity. These MOFs exhibit excellent gas separation performance, demonstrating potential in catalysis and environmental applications (Lin, Kong, & Chen, 2016).

Nitrogenous Disinfection By-products in Drinking Water Nitrogenous disinfection by-products (N-DBPs), such as nitrosamines and cyanogen halides, in drinking water have raised concerns due to their high genotoxicity and cytotoxicity. Their occurrence is likely to increase with wastewater impact and the shift from chlorination to chloramination. This review critically examines the occurrence and control of N-DBPs, emphasizing the importance of advanced treatment processes in mitigating these compounds (Bond et al., 2011).

Eigenschaften

IUPAC Name |

N-[(4-aminophenyl)methyl]-1-methylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.2ClH/c1-16-8-6-13(7-9-16)15-10-11-2-4-12(14)5-3-11;;/h2-5,13,15H,6-10,14H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJALORLKAMCPMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670752 |

Source

|

| Record name | N-[(4-Aminophenyl)methyl]-1-methylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride | |

CAS RN |

1204810-58-1 |

Source

|

| Record name | N-[(4-Aminophenyl)methyl]-1-methylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-4-hydroxy-](/img/structure/B598834.png)

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598836.png)